(E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide is a complex organic compound notable for its intricate structure, which includes a dimethoxyphenyl group, a cyclopropyl moiety, and an acrylamide functional group. This compound is primarily utilized as a building block in organic synthesis, facilitating the creation of more complex molecules with potential applications in various fields, including medicinal chemistry and materials science.
This compound is classified under organic compounds due to its carbon-based structure. The International Union of Pure and Applied Chemistry name for this compound is (E)-3-(3,4-dimethoxyphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide. Its chemical structure can be represented by the InChI identifier: InChI=1S/C16H21NO4/c1-20-13-5-3-12(9-14(13)21-2)4-6-15(19)17-10-16(11-18)7-8-16/h3-6,9,18H,7-8,10-11H2,1-2H3,(H,17,19).
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide typically involves several key steps:
The molecular formula of (E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide is CHN O. The compound features:
The chemical behavior of (E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide allows it to participate in various reactions:
The mechanism by which (E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide exerts its biological effects is primarily through its interactions with specific molecular targets such as enzymes or receptors. The structural features enable it to modulate biological pathways by either inhibiting or activating target sites. For instance:
The physical properties of (E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide include:
Chemical properties include:
These properties make it suitable for various applications in both laboratory and industrial settings.
(E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide has several significant applications:
This compound's versatility in chemical reactivity and potential biological interactions makes it a valuable candidate for further research and application in various scientific fields.
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0